Methyl 3-[(anilinocarbonyl)amino]-4-methyl-2-thiophenecarboxylate
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Overview
Description
Methyl 3-[(anilinocarbonyl)amino]-4-methyl-2-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an aniline group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(anilinocarbonyl)amino]-4-methyl-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-2-thiophenecarboxylic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate anilide. This intermediate is then treated with methyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(anilinocarbonyl)amino]-4-methyl-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated aniline derivatives.
Scientific Research Applications
Methyl 3-[(anilinocarbonyl)amino]-4-methyl-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(anilinocarbonyl)amino]-4-methyl-2-thiophenecarboxylate involves its interaction with specific molecular targets. The aniline group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in modulating the compound’s biological activity by interacting with cellular membranes or proteins .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate
- Methyl 3-[({4-[(phenylcarbamoyl)amino]phenyl}amino)methyl]benzoate
Uniqueness
Methyl 3-[(anilinocarbonyl)amino]-4-methyl-2-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
methyl 4-methyl-3-(phenylcarbamoylamino)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-9-8-20-12(13(17)19-2)11(9)16-14(18)15-10-6-4-3-5-7-10/h3-8H,1-2H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJHREZTZXYSNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=O)NC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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